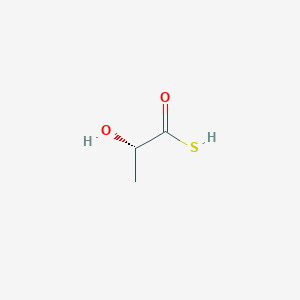
9,11-Didehydrospirolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,11-Didehydrospirolactone is a chemical compound that belongs to the class of spirolactones. It is structurally related to spironolactone, a well-known diuretic and anti-androgen medication. This compound is characterized by the presence of a lactone ring and a double bond at the 9,11 positions, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Didehydrospirolactone typically involves the use of steroidal precursors. One common method involves the dehydrogenation of spironolactone or its derivatives. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out under controlled temperature and pressure to ensure the selective formation of the double bond at the 9,11 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale dehydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
9,11-Didehydrospirolactone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, altering the compound’s properties.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of different spirolactone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
9,11-Didehydrospirolactone has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other spirolactone derivatives.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as hypertension and heart failure.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9,11-Didehydrospirolactone involves its interaction with specific molecular targets, such as mineralocorticoid receptors. By binding to these receptors, the compound can inhibit the effects of aldosterone, leading to increased excretion of sodium and water while retaining potassium. This mechanism is similar to that of spironolactone, but the presence of the double bond at the 9,11 positions may confer unique pharmacological properties.
Comparación Con Compuestos Similares
Similar Compounds
Spironolactone: A diuretic and anti-androgen medication.
Eplerenone: Another aldosterone antagonist with a similar mechanism of action.
Canrenone: A metabolite of spironolactone with similar pharmacological effects.
Uniqueness
9,11-Didehydrospirolactone is unique due to the presence of the double bond at the 9,11 positions, which may influence its chemical reactivity and biological activity. This structural feature distinguishes it from other spirolactones and may offer advantages in specific therapeutic applications.
Propiedades
Fórmula molecular |
C22H28O3 |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
(8S,10S,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h6,13,16,18H,3-5,7-12H2,1-2H3/t16-,18+,20+,21+,22-/m1/s1 |
Clave InChI |
OWGUXBUOLTVDBZ-DOYHNPMNSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC45CCC(=O)O5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


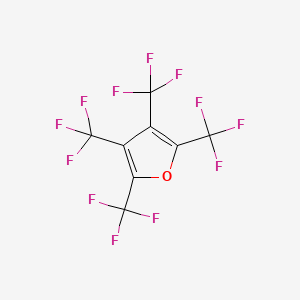
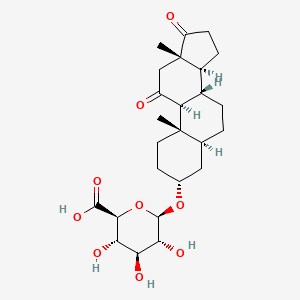

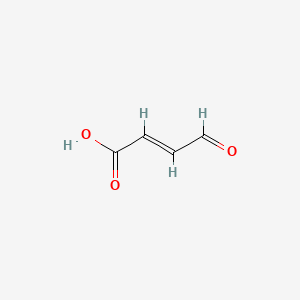

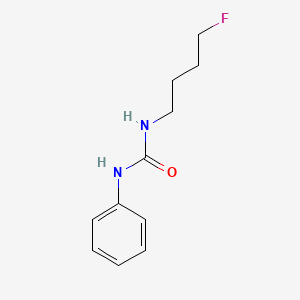
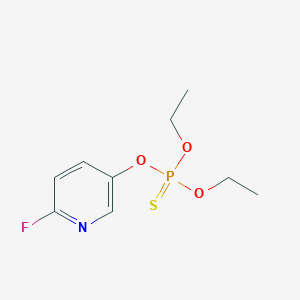



![2-Cyclobutyl-17-ethyl-17-hydroxy-6,8-dioxa-12,22-diazahexacyclo[11.10.0.03,11.05,9.014,22.016,20]tricosa-1,3,5(9),10,12,14,16(20)-heptaene-18,21-dione](/img/structure/B13420903.png)
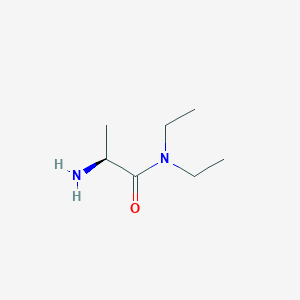
![Benzyl 2-prop-1-en-2-yl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420906.png)
